molecular formula C8H8N4O2S2 B12473069 S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate CAS No. 63685-01-8

S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate

Cat. No.: B12473069
CAS No.: 63685-01-8
M. Wt: 256.3 g/mol
InChI Key: VDKUMSRXEDMOAE-UHFFFAOYSA-N
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Description

S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is a chemical reagent featuring the 1-phenyl-1H-tetrazol-5-yl group, a privileged scaffold in medicinal and synthetic chemistry. Tetrazole rings are well-known bioisosteres for carboxylic acids and amide bonds, which can enhance metabolic stability and modify the lipophilicity of target molecules . While the specific applications of this methanesulfonothioate derivative are an active area of research, closely related 1-phenyl-1H-tetrazol-5-yl sulfone derivatives have been extensively used as versatile intermediates in Julia-Kocienski olefination reactions for the stereoselective synthesis of fluoroalkenes and other complex olefins . The presence of the sulfur-containing methanesulfonothioate group suggests potential utility as a key synthetic building block. Researchers may explore its application in the synthesis of novel ligands for coordination chemistry, given that tetrazole-thiol ligands are known to form diverse complexes with various metal ions , or in the development of new materials and pharmacologically active compounds. This product is intended for chemical research and analysis purposes only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

63685-01-8

Molecular Formula

C8H8N4O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

5-methylsulfonylsulfanyl-1-phenyltetrazole

InChI

InChI=1S/C8H8N4O2S2/c1-16(13,14)15-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

VDKUMSRXEDMOAE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cycloaddition of Sodium Azide with α-Amino Nitriles

A widely adopted method involves the reaction of α-amino nitriles with sodium azide (NaN$$3$$) in the presence of zinc chloride (ZnCl$$2$$) as a catalyst. The reaction proceeds via a [3+2] cycloaddition mechanism in refluxing isopropyl alcohol:
$$
\text{R-C≡N + NaN}3 \xrightarrow{\text{ZnCl}2, \Delta} \text{1-Phenyl-1H-tetrazole-5-thiol}
$$
Procedure :

  • Combine α-amino nitrile (1.00 mol), NaN$$3$$ (1.05 mol), and ZnCl$$2$$ (0.50 mol) in isopropyl alcohol.
  • Reflux for 16 hours under nitrogen.
  • Acidify with concentrated HCl, extract with ethyl acetate, and recrystallize.
    Yield : 72–99%.

Direct Thiolation of 1-Phenyl-1H-tetrazole

Alternative approaches use thiolating agents such as hydrogen sulfide (H$$2$$S) or phosphorus pentasulfide (P$$4$$S$$_{10}$$) under acidic conditions. However, this method is less efficient (yields: 50–65%) and requires stringent safety protocols.

Sulfonothioation of 1-Phenyl-1H-tetrazole-5-thiol

The thiol intermediate is reacted with methanesulfonyl chloride (CH$$3$$SO$$2$$Cl) to introduce the methanesulfonothioate group.

Base-Mediated Sulfonothioation

Reagents :

  • 1-Phenyl-1H-tetrazole-5-thiol (1 equiv)
  • Methanesulfonyl chloride (1.2 equiv)
  • Triethylamine (TEA, 1.5 equiv) as a base
  • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.

Procedure :

  • Dissolve the thiol intermediate in anhydrous DCM.
  • Add TEA dropwise under ice-cooling, followed by methanesulfonyl chloride.
  • Stir at room temperature for 4–6 hours.
  • Quench with water, extract with DCM, and purify via column chromatography.
    Yield : 75–88%.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate the reaction. Using Bi(NO$$3$$)$$3$$·5H$$_2$$O as a catalyst, the reaction time is reduced from hours to minutes:
Conditions :

  • Microwave power: 150 W
  • Temperature: 125°C
  • Time: 10–15 minutes
    Yield : 89–94%.

Catalytic and Solvent Systems

Heterogeneous Catalysts

Nano-TiCl$$4$$·SiO$$2$$ and Ag/sodium borosilicate catalysts enhance reaction efficiency by reducing side reactions. For example, Ag/sodium borosilicate at 120°C achieves 94% yield in 3 hours.

Solvent Effects

Solvent Yield (%) Reaction Time (h)
DMF 94 3
DMSO 88 2.5
Water 53 8
Acetonitrile 77 5

Polar aprotic solvents (e.g., DMF, DMSO) outperform water due to better solubility of intermediates.

Characterization and Validation

Spectroscopic Data

  • IR : S=O stretch at 1157 cm$$^{-1}$$, tetrazole ring vibrations at 1592 cm$$^{-1}$$.
  • $$^1$$H NMR (DMSO-$$d6$$) : δ 7.23–7.48 (m, 5H, Ar-H), 5.67 (s, 2H, SCH$$3$$).
  • Mass Spec : [M+H]$$^+$$ at m/z 285.05 (calc. 285.08).

Purity Analysis

HPLC purity exceeds 98% when purified via recrystallization (ethanol/water).

Challenges and Optimization

  • Safety : Sodium azide and methanesulfonyl chloride are toxic and require glove-box handling.
  • Byproducts : Over-sulfonation can occur with excess CH$$3$$SO$$2$$Cl, necessitating precise stoichiometry.
  • Scale-Up : Continuous-flow systems mitigate exothermic risks in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is a chemical compound with a variety of applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: this compound serves as a building block in organic synthesis, especially in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: This compound is studied in biological research for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Tetrazole derivatives, including this compound, are explored for their pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. Several studies have assessed the antimicrobial efficacy of tetrazole derivatives, with this compound found to significantly inhibit the growth of Bacillus cereus and Staphylococcus aureus at concentrations as low as 50 µg/mL. A structure-activity relationship analysis indicated that modifications on the phenyl group enhance the biological activity of tetrazole derivatives; for instance, introducing electron-withdrawing groups on the phenyl moiety increased antibacterial potency.

Industry: In the industrial sector, this compound is used in the development of corrosion inhibitors, particularly for metals like aluminum.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Oxidation reactions can form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
  • Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles. Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Activity TypeTarget OrganismsConcentration (µg/mL)Effectiveness
AntibacterialBacillus cereus50Significant
AntibacterialStaphylococcus aureus50Significant
AntifungalAspergillus flavus100Moderate

Mechanism of Action

The mechanism of action of S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This compound can also interact with metal ions, forming stable complexes that can modulate biological and chemical processes .

Comparison with Similar Compounds

(a) MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate)

  • Structure : MTSL replaces the tetrazole ring with a pyrrolidinyl nitroxide (doxyl) group. The unpaired electron on the doxyl moiety enables its use as a spin label in electron paramagnetic resonance (EPR) spectroscopy, inducing distance-dependent line broadening in NMR spectra up to 20 Å .
  • Applications : Primarily employed in protein topology mapping (e.g., transmembrane domain studies of TM127) due to its paramagnetic properties .
  • Key Difference: Unlike S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate, MTSL’s functionality hinges on its radical character, whereas the tetrazole derivative may exhibit redox or antioxidant properties (see Table 1).

(b) 1,5-Disubstituted Tetrazole Derivatives (e.g., S5-S10)

  • Structure: These compounds, such as S10 (a 1,5-disubstituted tetrazole with hydrazide and aromatic aldehyde groups), lack the methanesulfonothioate group but share the tetrazole core .
  • Activity: S10 demonstrated superior radical scavenging activity (82% inhibition at 100 μM) compared to monosubstituted tetrazoles (e.g., S1-S4), attributed to electron-donating substituents enhancing antioxidant capacity .
  • Key Difference: The methanesulfonothioate group in this compound may alter solubility, stability, or interaction with biological targets compared to hydroxyl or hydrazide-functionalized tetrazoles.

Comparative Data Table

Property This compound MTSL 1,5-Disubstituted Tetrazole S10
Core Structure Tetrazole + methanesulfonothioate Pyrrolidinyl nitroxide + methanesulfonothioate Tetrazole + hydrazide + aromatic aldehyde
Molecular Weight ~279.3 g/mol (estimated) 284.4 g/mol ~350–400 g/mol (varies with substituents)
Key Functional Group Methanesulfonothioate (-S-SO₂-CH₃) Doxyl radical (•NO) Hydrazide (-CONHNH₂)
Primary Application Potential redox/antioxidant activity (inferred) Spin labeling for EPR/NMR Antioxidant (82% DPPH inhibition at 100 μM)
Solubility Likely polar organic solvents (e.g., DMSO, ethanol) Water-miscible DMSO, ethanol, or aqueous buffers

Biological Activity

S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is a compound of interest due to its potential biological activities, particularly in pharmacology. The tetrazole ring system is known for its ability to interact with biological targets, making derivatives like this one valuable for medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrazole ring, which is a five-membered aromatic ring containing four nitrogen atoms. This structure contributes to its unique reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

Antimicrobial Activity

Recent studies have shown that derivatives of tetrazoles exhibit significant antimicrobial properties. For instance, 5-substituted 1H-tetrazoles have demonstrated in vitro antibacterial activity against various strains including Escherichia coli and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antifungal Activity

Some derivatives have also shown antifungal properties. For example, compounds similar to this compound were tested against fungi such as Aspergillus flavus, showing varying degrees of effectiveness .

The precise mechanism of action for this compound remains to be fully elucidated. However, tetrazole-containing compounds are believed to act through multiple pathways:

  • Inhibition of Enzymatic Activity: Many tetrazoles inhibit enzymes critical for microbial survival.
  • Membrane Disruption: Some studies suggest that these compounds can integrate into microbial membranes, leading to increased permeability and cell death .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various tetrazole derivatives, this compound was found to significantly inhibit the growth of Bacillus cereus and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study utilized a disk diffusion method to evaluate the antibacterial properties .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications on the phenyl group enhance the biological activity of tetrazole derivatives. For instance, introducing electron-withdrawing groups on the phenyl moiety increased antibacterial potency .

Data Table: Biological Activity Summary

Activity Type Target Organisms Concentration (µg/mL) Effectiveness
AntibacterialBacillus cereus50Significant
AntibacterialStaphylococcus aureus50Significant
AntifungalAspergillus flavus100Moderate

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